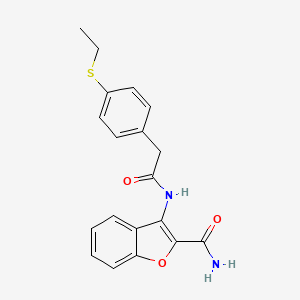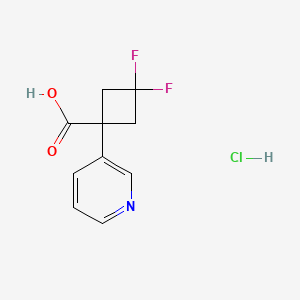
3,3-Difluoro-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3-Difluoro-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2225146-93-8 . It has a molecular weight of 249.64 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F2NO2.ClH/c11-10(12)5-9(6-10,8(14)15)7-2-1-3-13-4-7;/h1-4H,5-6H2,(H,14,15);1H . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the carboxylic acid group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Pyridine Reactions and Applications
Pyridine, a component of the compound , interacts with halogenated compounds under hydrolytic conditions to form pyridinium betaines, illustrating its reactivity and potential for creating various derivatives. This reactivity is crucial for synthesizing materials with specific electronic or optical properties (Cullen & Soulen, 1981).
Fluorinated Cyclobutanes in Medicine
Fluorine-18 labeled analogs of cyclobutane carboxylic acids, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have been synthesized for use in positron emission tomography (PET) imaging. These compounds show promise in tumor imaging and delineation, highlighting the potential of fluorinated cyclobutanes in diagnostic medicine and oncology (Shoup & Goodman, 1999).
Pesticide Development
Compounds containing pyridine rings are frequently used in the discovery of new pesticides. For example, certain cyclopropanecarboxamide derivatives have shown potential insecticidal activity, suggesting that structural elements similar to the compound of interest could be valuable in developing novel agrochemicals (Liu et al., 2006).
Polymer Chemistry
The geminal difluorocyclobutane core, found in compounds related to the one , is a valuable structural motif in medicinal chemistry. Strategies for synthesizing gem-difluorocyclobutanes have been explored, indicating potential applications in materials science and polymer chemistry for creating compounds with unique properties (Lin et al., 2021).
Organic Synthesis and Catalysis
Cyclobutenes, closely related to the compound of interest, have been used as substrates in ring-opening metathesis polymerization (ROMP). This process highlights the reactivity of cyclobutene derivatives and their potential in synthesizing polymers with unique structural and functional properties, which could have applications ranging from materials science to drug delivery systems (Song et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements involve measures related to prevention, response in case of exposure, storage, and disposal .
properties
IUPAC Name |
3,3-difluoro-1-pyridin-3-ylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2.ClH/c11-10(12)5-9(6-10,8(14)15)7-2-1-3-13-4-7;/h1-4H,5-6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGJVRNKPOQOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CN=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

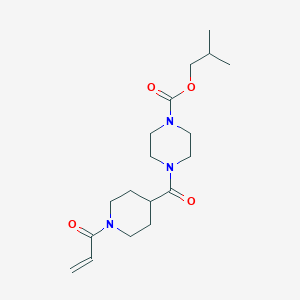
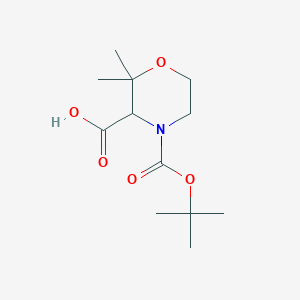
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
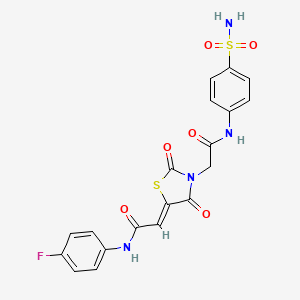
![N-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2567064.png)

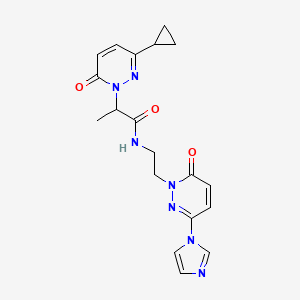
![2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B2567070.png)
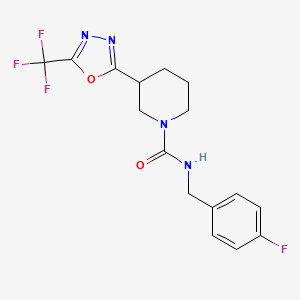
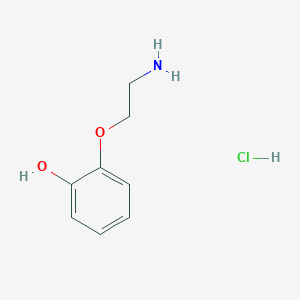
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2567073.png)
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2567075.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2567077.png)
